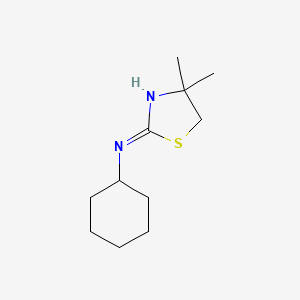

![molecular formula C22H14ClN3OS B2700799 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 392249-08-0](/img/structure/B2700799.png)

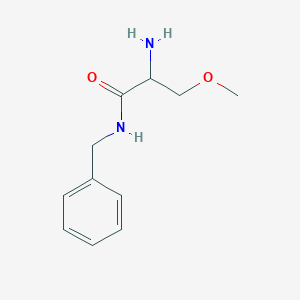

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The benzimidazole core is planar and in many molecules, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

Modifications in the position 2 and 5 of the benzimidazole molecule provide a number of active drugs .Physical And Chemical Properties Analysis

The average mass of benzimidazole is around 224.258 Da .Scientific Research Applications

DNA Interaction and Drug Design

A significant application of compounds similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide lies in their ability to interact with DNA. The dye Hoechst 33258, which shares structural similarities with benzimidazole derivatives, binds strongly to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This binding characteristic is crucial for rational drug design, especially in targeting specific DNA sequences. Hoechst derivatives and analogs are extensively used in cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, indicating a broad potential for similar compounds in medicinal chemistry and biology (Issar & Kakkar, 2013).

Biological Activities

Compounds with the benzimidazole core are known for their wide range of biological activities. For example, benzimidazole and its derivatives are recognized for their therapeutic potential in treating various diseases. These compounds have been explored for antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, and anti-inflammatory properties, among others. The versatility of the benzimidazole nucleus makes it a significant scaffold in medicinal chemistry, leading to the development of numerous pharmacologically active compounds. The therapeutic potential of these compounds is highlighted by their incorporation into drugs targeting different biological pathways and diseases (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3OS/c23-19-14-8-2-6-12-18(14)28-20(19)22(27)26-15-9-3-1-7-13(15)21-24-16-10-4-5-11-17(16)25-21/h1-12H,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPOCIIAOJYWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

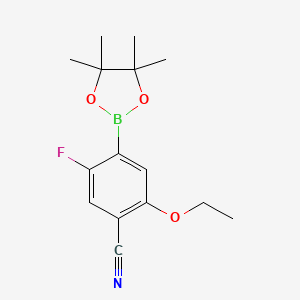

![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)

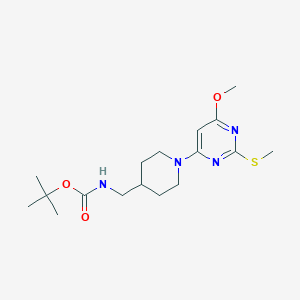

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)

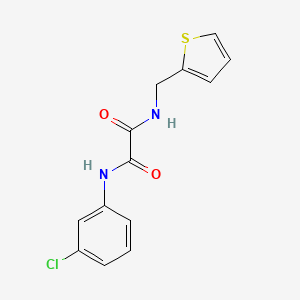

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B2700731.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)